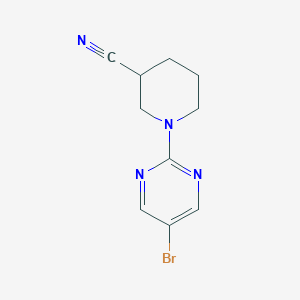
1-(5-Bromo-2-pyrimidinyl)-3-piperidinecarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-Bromo-2-pyrimidinyl)-3-piperidinecarbonitrile is an organic compound with the molecular formula C10H11BrN4. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of a bromine atom at the 5-position of the pyrimidine ring and a piperidinecarbonitrile group at the 3-position makes this compound unique and potentially useful in various chemical and biological applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-2-pyrimidinyl)-3-piperidinecarbonitrile can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 5-bromo-2-chloropyrimidine with piperidinecarbonitrile. The reaction typically occurs in the presence of a base such as potassium carbonate (K2CO3) and a polar aprotic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
1-(5-Bromo-2-pyrimidinyl)-3-piperidinecarbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom at the 5-position of the pyrimidine ring can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different functional groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyrimidine derivative, while oxidation can produce a pyrimidine N-oxide.
科学研究应用
1-(5-Bromo-2-pyrimidinyl)-3-piperidinecarbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and receptor antagonists due to its structural similarity to biologically active molecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-(5-Bromo-2-pyrimidinyl)-3-piperidinecarbonitrile involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the piperidinecarbonitrile group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The compound may affect various signaling pathways, depending on the specific target it interacts with.
相似化合物的比较
Similar Compounds
1-(5-Bromo-2-pyrimidinyl)-4-piperidinamine: Similar structure but with an amine group instead of a carbonitrile group.
1-(5-Bromo-2-pyrimidinyl)ethanone: Contains an ethanone group instead of a piperidinecarbonitrile group.
Macitentan: A dual endothelin receptor antagonist with a similar pyrimidine core structure.
Uniqueness
1-(5-Bromo-2-pyrimidinyl)-3-piperidinecarbonitrile is unique due to the presence of both the bromine atom and the piperidinecarbonitrile group, which confer specific chemical and biological properties
属性
分子式 |
C10H11BrN4 |
|---|---|
分子量 |
267.13 g/mol |
IUPAC 名称 |
1-(5-bromopyrimidin-2-yl)piperidine-3-carbonitrile |
InChI |
InChI=1S/C10H11BrN4/c11-9-5-13-10(14-6-9)15-3-1-2-8(4-12)7-15/h5-6,8H,1-3,7H2 |
InChI 键 |
RPCOLZIJEYASCU-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CN(C1)C2=NC=C(C=N2)Br)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[Chloro(phenyl)methyl]-4-(trifluoromethoxy)benzene](/img/structure/B13986670.png)
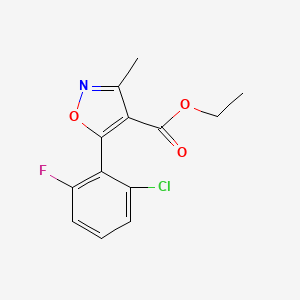
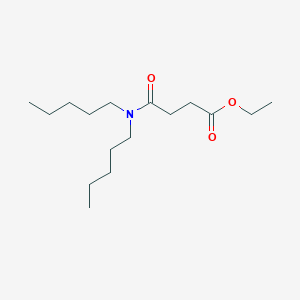
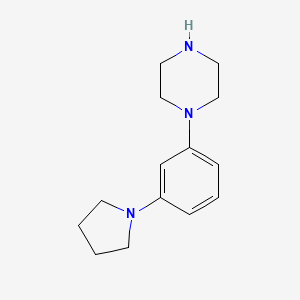
![tert-Butyl 5-azaspiro[2.3]hexane-5-carboxylate](/img/structure/B13986683.png)

![1,1-Dimethylethyl 4-[[[(4-bromophenyl)amino]carbonyl]methylamino]-1-piperidinecarboxylate](/img/structure/B13986690.png)

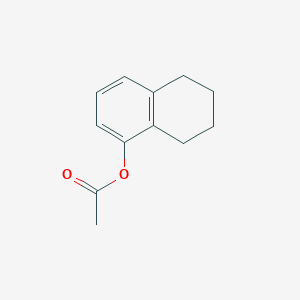
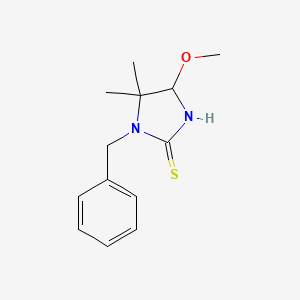

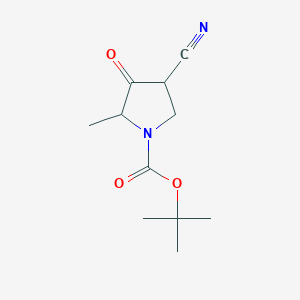
![3-Methylbenzo[B]thiophene-5-carbaldehyde](/img/structure/B13986725.png)
